molecular formula C16H11ClFNO B3171204 4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine CAS No. 946664-18-2

4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine

Cat. No.: B3171204
CAS No.: 946664-18-2
M. Wt: 287.71 g/mol
InChI Key: RXPLVLHBSSZBPR-UHFFFAOYSA-N
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Description

4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine is a synthetic aromatic amine derivative characterized by a naphthalene core substituted with a chlorine atom at the 4-position, linked via an ether oxygen to a fluorinated phenylamine group.

Properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxy-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-13-6-8-15(12-4-2-1-3-11(12)13)20-16-7-5-10(19)9-14(16)18/h1-9H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPLVLHBSSZBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced back to an amine.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

However, two structurally distinct compounds from the literature are analyzed for contrast:

Table 1: Comparative Structural Features

Compound Name Core Structure Key Functional Groups Potential Applications
4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine Naphthyl ether + fluorophenylamine Chloro, fluoro, ether, primary amine Not reported in evidence
(Z)-2,5-dioxopyrrolidin-1-yl 4-(4-(2-(difluoroboryl)-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)butanoate (Fig. 2, ) Pyrrolidinone + benzylidene-imidazolone Boron-difluoride, hydroxy, ester, ketone Fluorescent labeling (inferred)
MOP (N-[(1S)-1-cyano-2-(5-cyano-2-trifluoromethyl-phenoxy)-1-methylethyl]-4-trifluoromethylsulfanylbenzamide) (Fig. 1, ) Benzamide + trifluoromethyl groups Cyano, trifluoromethyl, sulfanyl, amide Anthelmintic agent

Key Observations:

Functional Group Diversity :

  • The target compound lacks the boron-containing or sulfanyl groups seen in the evidence compounds, which are critical for the fluorescence of (Z)-2,5-dioxopyrrolidin-1-yl... and the anthelmintic activity of MOP . Its amine group may confer nucleophilic reactivity distinct from the ester or amide linkages in the comparators.

Electron Effects: The chloro and fluoro substituents in the target compound likely enhance its lipophilicity compared to MOP’s polar trifluoromethyl and cyano groups. This could influence membrane permeability in biological systems.

Synthetic Utility: Unlike MOP, which is a finalized drug candidate, the target compound’s structure suggests utility as a building block for larger molecules, similar to the butanoate ester in .

Limitations of Available Evidence

For instance:

  • No data on solubility, stability, or bioactivity of the target compound are available.
  • The evidence compounds differ significantly in backbone structure and applications, making functional parallels speculative.

Recommendations for Further Research

Expanded Structural Analysis : Computational studies (e.g., DFT) to predict reactivity and binding affinities.

Synthesis of Analogs : Introduce sulfonyl or boron-containing groups to mirror the evidence compounds’ functionalities.

Biological Screening : Prioritize assays relevant to MOP’s anthelmintic mechanisms or the fluorescent tagging applications suggested in .

Biological Activity

The compound 4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine , also known as C16H11ClFNO , has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

  • Molecular Formula : C16H11ClFNO
  • Molecular Weight : 287.72 g/mol
  • CAS Number : 83054-66-4

This compound features a naphthyl group substituted with chlorine and a fluorinated phenylamine, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is suspected to act as an inhibitor in various biochemical pathways, potentially affecting:

  • Kinase Activity : Similar compounds have shown inhibition of kinase activity, which is critical in cellular signaling pathways.
  • Protein-Ligand Interactions : Its structure suggests a capability to bind to proteins, altering their function.

Inhibition Studies

Research indicates that compounds with similar structures can exhibit significant inhibitory effects on various targets:

TargetIC50 Value (nM)Reference
mTORLow Micromolar
EGFRSub-Micromolar
DATModerate Affinity

These values suggest that this compound may possess similar inhibitory characteristics, particularly against kinases involved in cancer pathways.

Case Studies

  • Kinase Inhibition :
    • A study demonstrated that analogs of naphthyl ether compounds effectively inhibited mTOR signaling pathways, which are crucial in cancer cell proliferation. The mechanism involved direct binding to the kinase domain, suggesting that this compound might follow a similar pathway.
  • Dopamine Transporter Interaction :
    • Research on related compounds indicated potential interactions with dopamine transporters (DAT), which could have implications for neuropharmacological applications. These interactions may lead to therapeutic avenues for conditions like Parkinson's disease or schizophrenia .
  • Anticancer Properties :
    • The structural similarities with known anticancer agents suggest that this compound could be explored for its potential in treating various cancers by inhibiting key signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine
Reactant of Route 2
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4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine

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